Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Overview
Description
Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative This compound is notable for its unique structure, which includes a piperazine ring substituted with phenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(2-phenylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with the phenyl and trimethoxyphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate phenyl and trimethoxyphenyl halides.
Coupling with Oxalic Acid: The substituted piperazine is then coupled with oxalic acid. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethoxyphenyl groups.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to its corresponding alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halides and other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and its substituents can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-phenylphenoxy)ethyl]piperazine: Lacks the trimethoxyphenyl group.
4-[(2,3,4-trimethoxyphenyl)methyl]piperazine: Lacks the phenylphenoxyethyl group.
Oxalic acid derivatives: Various compounds with different substituents on the oxalic acid moiety.
Uniqueness
The combination of the phenylphenoxyethyl and trimethoxyphenyl groups on the piperazine ring, coupled with oxalic acid, gives this compound unique properties. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
oxalic acid;1-[2-(2-phenylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4.C2H2O4/c1-31-26-14-13-23(27(32-2)28(26)33-3)21-30-17-15-29(16-18-30)19-20-34-25-12-8-7-11-24(25)22-9-5-4-6-10-22;3-1(4)2(5)6/h4-14H,15-21H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMOHVUFXNSGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=CC=C3C4=CC=CC=C4)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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